3-Aminoadipic acid

Description

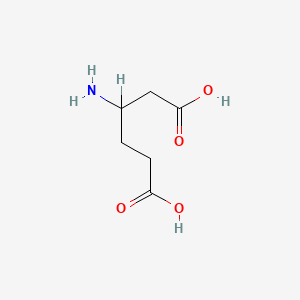

Structure

3D Structure

Properties

IUPAC Name |

3-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABCFXXGZPWJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313637 | |

| Record name | 3-Aminohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-96-3, 40967-78-0 | |

| Record name | 3-Aminohexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5427-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Aminoadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of Aminoadipic Acid in Lysine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

L-Lysine, an essential amino acid in mammals, undergoes a complex catabolic process vital for maintaining metabolic homeostasis. Central to this process is the formation of α-aminoadipic acid (AAA), a key intermediate metabolite. This guide provides an in-depth exploration of the metabolic pathways governing lysine degradation, with a specific focus on the formation, fate, and significance of its isomers, 2-aminoadipic acid and the less characterized 3-aminoadipic acid. We will dissect the enzymatic machinery, discuss the analytical methodologies for quantification, and explore the burgeoning clinical relevance of these metabolites in metabolic disorders. This document serves as a technical resource, offering both foundational knowledge and practical insights for professionals engaged in metabolic research and therapeutic development.

Introduction: The Landscape of Lysine Catabolism

Lysine, unique among proteinogenic amino acids, does not undergo typical transamination reactions for its degradation. Instead, its catabolism is initiated by irreversible processes that commit it to specific degradative fates. In mammals, two primary pathways are recognized for lysine breakdown: the saccharopine pathway and the pipecolate pathway .[1][2][3][4]

-

The Saccharopine Pathway: Predominantly active in the liver and kidneys, this is the major route for lysine catabolism in mammals.[3][4] It occurs within the mitochondria and involves the condensation of lysine with α-ketoglutarate to form saccharopine.[3][5][6]

-

The Pipecolate Pathway: This pathway is more prominent in the brain.[2][7] It begins with the conversion of lysine to L-pipecolic acid, which is then further metabolized.[2][7]

Both of these intricate pathways ultimately converge, leading to the formation of α-aminoadipic semialdehyde (AAS), which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[7] The subsequent oxidation of AAS yields the pivotal metabolite, α-aminoadipic acid (AAA) , also known as 2-aminoadipic acid.[7]

The Aminoadipic Acid Hub: Formation and Isomeric Considerations

The conversion of α-aminoadipic semialdehyde (AAS) to α-aminoadipic acid (AAA) is a critical step, catalyzed by the enzyme α-aminoadipic semialdehyde dehydrogenase.[7] This reaction solidifies the convergence of the saccharopine and pipecolate pathways. From this point, AAA is further metabolized to α-ketoadipic acid, which then enters the tricarboxylic acid (TCA) cycle as acetyl-CoA.[7]

While 2-aminoadipic acid is the well-established intermediate, the existence and role of This compound are less defined in the core metabolic pathways. It is crucial to distinguish between these isomers:

-

2-Aminoadipic acid (α-aminoadipic acid): The amino group is on the alpha-carbon (carbon-2). This is the primary isomer in the established lysine degradation pathway.

-

This compound (β-aminoadipic acid): The amino group is on the beta-carbon (carbon-3). Its metabolic origins and functions are not as clearly elucidated.

The formation of this compound may occur through alternative or minor pathways, potentially involving gut microbiota or as-yet-uncharacterized enzymatic activities. Its significance is an area of ongoing research, distinct from the central role of its alpha-isomer.

Visualizing the Core Pathway

The following diagram illustrates the convergence of the major lysine degradation pathways on α-aminoadipic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 4. Lysine - Wikipedia [en.wikipedia.org]

- 5. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 7. journals.physiology.org [journals.physiology.org]

The 2-Aminoadipic Acid Pathway: A Technical Guide to a Core Fungal Metabolic Hub and Antifungal Target

Abstract

The α-aminoadipate (AAA) pathway represents a cornerstone of primary metabolism in higher fungi, responsible for the de novo biosynthesis of the essential amino acid L-lysine.[1][2] Its absence in humans and other mammals elevates it from a mere metabolic curiosity to a highly attractive target for the development of novel antifungal therapeutics.[3][4][5] This guide provides an in-depth exploration of the enzymatic cascade, regulatory mechanisms, and experimental methodologies central to the study of this pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemical knowledge with actionable, field-proven protocols to empower further investigation and exploitation of this unique fungal vulnerability.

Introduction: The Strategic Importance of Fungal Lysine Biosynthesis

Unlike mammals, which are lysine auxotrophs and must acquire this essential amino acid from their diet, most fungi possess the intricate, eight-step α-aminoadipate (AAA) pathway.[6][7] This metabolic independence is critical for fungal survival, growth, and pathogenesis. The enzymes of the AAA pathway are highly conserved across many pathogenic fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, yet are absent in their human hosts.[2][6] This stark biochemical dichotomy provides a validated rationale for targeting the pathway for therapeutic intervention, promising high selectivity and potentially lower off-target effects compared to drugs aimed at more conserved cellular processes.[3][8]

The pathway commences with the condensation of acetyl-CoA and α-ketoglutarate from the citric acid cycle and culminates in the production of L-lysine.[4][9] Intermediates of this pathway are also precursors for important secondary metabolites, such as penicillin in Penicillium chrysogenum.[4][10] Understanding the mechanistic intricacies of each enzymatic step is therefore paramount for designing effective inhibitors and developing robust screening assays.

The Enzymatic Cascade: A Step-by-Step Mechanistic Overview

The conversion of central metabolites into lysine is a coordinated effort of seven core enzymes catalyzing eight distinct reactions.[1][11] The initial steps bear a striking resemblance to the Krebs cycle, involving hydration, dehydration, and oxidative decarboxylation reactions.[12]

Table 1: Key Enzymes of the Fungal α-Aminoadipate Pathway

| Step | Enzyme Name | Abbreviation | Gene (S. cerevisiae) | Function |

| 1 | Homocitrate Synthase | HCS | LYS20 / LYS21 | Condensation of Acetyl-CoA and α-Ketoglutarate to form Homocitrate.[6] |

| 2 | Homoaconitase | HAC | LYS4 | Isomerization of Homocitrate to Homoisocitrate via Homoaconitate.[9][13] |

| 3 | Homoisocitrate Dehydrogenase | HIDH | LYS12 | Oxidative decarboxylation of Homoisocitrate to α-Ketoadipate.[14][15] |

| 4 | α-Aminoadipate Aminotransferase | AAT | ARO8? YER152C? | Transamination of α-Ketoadipate to L-α-Aminoadipate.[1][12] |

| 5 | α-Aminoadipate Reductase | AAR | LYS2 / LYS5 | Reduction of L-α-Aminoadipate to its semialdehyde form.[1] |

| 6 | Saccharopine Reductase | SR | LYS9 | Reductive condensation of α-Aminoadipate-δ-semialdehyde with Glutamate.[1][16] |

| 7 | Saccharopine Dehydrogenase | SDH | LYS1 | Oxidative cleavage of Saccharopine to yield L-Lysine and α-Ketoglutarate.[1][17] |

Step 1: Homocitrate Synthase (HCS) - The Commitment Step

HCS catalyzes the first committed step, a Claisen condensation of acetyl-CoA and α-ketoglutarate to form homocitrate.[6][18] This reaction is considered the primary rate-limiting step of the pathway.[19] The crystal structure of HCS from Schizosaccharomyces pombe reveals an intertwined homodimer where a "lid" motif from one monomer gates substrate access to the active site of the adjacent monomer, suggesting a sophisticated regulatory mechanism.[6][18] In S. cerevisiae, this enzyme is subject to feedback inhibition by the final product, L-lysine, a classic example of allosteric regulation.[11] However, this is not a universal mechanism, as the HCS of Aspergillus fumigatus is notably insensitive to lysine inhibition.[11][20]

Step 2: Homoaconitase (HAC) - A Complex Isomerization

The isomerization of homocitrate to homoisocitrate was long believed to be catalyzed by a single enzyme, homoaconitase. However, recent research has unveiled a more complex picture. In S. cerevisiae and A. fumigatus, this conversion requires two separate enzymes.[9][21] An aconitase first catalyzes the dehydration of homocitrate to homoaconitate.[9][22] Subsequently, the canonical homoaconitase (encoded by lysF in Aspergillus) catalyzes the rehydration of homoaconitate to form homoisocitrate.[9][13] This division of labor is a critical insight for inhibitor design, as it presents two distinct catalytic sites for targeting.

Step 3: Homoisocitrate Dehydrogenase (HIDH) - Oxidative Decarboxylation

HIDH, a member of the pyridine nucleotide-dependent β-hydroxyacid oxidative decarboxylase family, catalyzes the NAD+-dependent oxidative decarboxylation of homoisocitrate into α-ketoadipate.[14][23] This reaction is mechanistically analogous to the conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase in the Krebs cycle.[15] The enzyme requires a divalent metal ion, typically Mg2+, for its activity.[23] Given its essentiality and lack of a human counterpart, HIDH is considered a prime candidate for antifungal drug development.[14][23]

Subsequent Steps: From α-Ketoadipate to Lysine

The latter half of the pathway involves a series of transformations to convert α-ketoadipate into L-lysine.

-

α-Aminoadipate Aminotransferase transfers an amino group from glutamate to α-ketoadipate, yielding L-α-aminoadipate.[1][9]

-

α-Aminoadipate Reductase (AAR) , a large, complex enzyme resembling non-ribosomal peptide synthetases, reduces the side-chain carboxyl group of α-aminoadipate to a semialdehyde.[1][4] This is a unique and essential step in fungal primary metabolism.[24]

-

Saccharopine Reductase catalyzes the condensation of the semialdehyde with L-glutamate to form saccharopine.[1]

-

Saccharopine Dehydrogenase performs the final step, cleaving saccharopine to release L-lysine and regenerate α-ketoglutarate, which can re-enter the Krebs cycle or be used by HCS.[1][25]

Pathway Visualization and Regulation

The linear sequence of enzymatic reactions is governed by complex regulatory networks to maintain lysine homeostasis. In S. cerevisiae, regulation occurs via feedback inhibition of HCS by lysine and transcriptional control mediated by the general amino acid control regulator Gcn4 and the pathway-specific activator Lys14.[11] In Candida albicans, the control has been rewired, with Gcn4 playing a more dominant and essential role in activating LYS gene expression under starvation conditions.[11]

Caption: The α-Aminoadipate Pathway for L-Lysine Biosynthesis in Fungi.

Experimental Protocols and Methodologies

Investigating the AAA pathway requires a suite of robust biochemical and genetic techniques. The following section provides validated, step-by-step protocols for key experiments.

Protocol: Recombinant Expression and Purification of Homoisocitrate Dehydrogenase (HIDH)

Causality: Recombinant protein expression in E. coli is the foundational step for detailed biochemical characterization. It allows for the production of large quantities of pure, active enzyme, free from other contaminating fungal proteins. A His-tag is used for efficient purification via immobilized metal affinity chromatography (IMAC).

Methodology:

-

Cloning: Amplify the LYS12 gene (or its homolog) from the fungal species of interest via PCR. Clone the insert into a suitable expression vector (e.g., pET-28a) containing an N-terminal Hexahistidine (6xHis) tag.

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic with an overnight culture.

-

Grow cells at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue incubation at 18°C for 16-20 hours.

-

-

Harvesting & Lysis:

-

Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1x Protease Inhibitor Cocktail).

-

Lyse cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

-

Purification (IMAC):

-

Equilibrate a Ni-NTA affinity column with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM Imidazole).

-

Elute the His-tagged HIDH with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).

-

-

Verification: Analyze fractions by SDS-PAGE to confirm purity and molecular weight. Pool pure fractions and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

Protocol: Spectrophotometric Enzyme Assay for HIDH Activity

Causality: This assay provides a quantitative measure of enzyme activity by directly monitoring the production of NADH, which absorbs light at 340 nm. This method is rapid, sensitive, and suitable for kinetic analysis (determining Km, Vmax) and inhibitor screening.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2.

-

Substrate Stock: 100 mM (2R,3S)-homoisocitrate in water.

-

Cofactor Stock: 50 mM NAD+ in water.

-

Enzyme: Purified HIDH diluted in Assay Buffer to a working concentration (e.g., 0.1-1 µg/mL).

-

-

Assay Procedure:

-

In a 1 mL quartz cuvette, combine:

-

850 µL Assay Buffer

-

50 µL NAD+ stock (Final conc: 2.5 mM)

-

50 µL Homoisocitrate stock (Final conc: 5 mM)

-

-

Mix by inversion and place in a spectrophotometer pre-warmed to 30°C.

-

Monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline (should be stable).

-

Initiate the reaction by adding 50 µL of the diluted enzyme solution.

-

Immediately mix and continuously record the increase in absorbance at 340 nm for 5-10 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

Activity (U/mL) = (ΔAbs/min * Total Volume) / (ε * Light Path * Enzyme Volume)

-

One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

-

Workflow: High-Throughput Screening (HTS) for Pathway Inhibitors

Causality: To translate the pathway's potential into therapeutics, a robust HTS workflow is essential for identifying "hit" compounds from large chemical libraries. The HIDH spectrophotometric assay is readily adaptable for this purpose in a microplate format.

Caption: High-Throughput Screening Workflow for HIDH Inhibitors.

Conclusion and Future Directions

The α-aminoadipate pathway for lysine biosynthesis remains a frontier in the quest for new antifungal agents. Its fungal-specific nature provides a clear strategic advantage for targeted drug discovery.[4][5] While the essentiality of the pathway has been confirmed in multiple pathogens, further work is required to fully validate each enzyme as a druggable target across a broad spectrum of clinically relevant fungi.[8][20] The crystal structures of key enzymes like HCS and HIDH provide a powerful platform for structure-based drug design.[6][15] Future research should focus on developing potent and specific inhibitors for multiple enzymes in the pathway to mitigate the risk of resistance and potentially achieve synergistic effects. Furthermore, advanced metabolomic approaches will be crucial for understanding the downstream consequences of pathway inhibition and for identifying biomarkers of target engagement in vivo.[26][27][28] The protocols and information synthesized in this guide offer a robust framework for scientists to contribute to this critical area of drug development.

References

- 1. Lysine biosynthesis and metabolism in fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. The Complete Kinetic Mechanism of Homoisocitrate Dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. The alpha-aminoadipate pathway for lysine biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal Structure and Functional Analysis of Homocitrate Synthase, an Essential Enzyme in Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alpha-Aminoadipate pathway for the biosynthesis of lysine in lower eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acid biosynthetic pathways as antifungal targets for fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. The Aspergillus nidulans lysF gene encodes homoaconitase, an enzyme involved in the fungus-specific lysine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Homoisocitrate Dehydrogenase - Creative Biolabs [creative-biolabs.com]

- 15. Crystal structure of homoisocitrate dehydrogenase from Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spermidine Synthase and Saccharopine Reductase Have Co-Expression Patterns Both in Basidiomycetes with Fusion Form and Ascomycetes with Separate Form - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orbit.dtu.dk [orbit.dtu.dk]

- 18. Crystal structure and functional analysis of homocitrate synthase, an essential enzyme in lysine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of lysine biosynthesis as an antifungal drug target: biochemical characterization of Aspergillus fumigatus homocitrate synthase and virulence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. Molecular Evolution of Lysine Biosynthesis in Agaricomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Roles of the Fungal-Specific Lysine Biosynthetic Pathway in the Nematode-Trapping Fungus Arthrobotrys oligospora Identified through Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Aminoadipic Acid as a Biomarker for Diabetes Risk

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating global prevalence of type 2 diabetes mellitus (T2DM) necessitates the discovery of novel biomarkers for early risk assessment and intervention. Metabolomic profiling has identified 2-aminoadipic acid (2-AAA), a metabolite of the essential amino acid lysine, as a promising predictive biomarker for T2DM.[1][2][3] This technical guide provides a comprehensive overview of the biochemistry of 2-AAA, its mechanistic link to diabetes pathophysiology, validated analytical methodologies for its quantification, and its potential applications in clinical research and drug development. Individuals with elevated concentrations of 2-AAA have been shown to have up to a fourfold increased risk of developing diabetes, with this association detectable up to 12 years before the clinical onset of the disease.[1][3][4][5][6] Beyond being a passive marker, 2-AAA appears to be an active modulator of glucose homeostasis, influencing pancreatic β-cell function and insulin secretion.[1][3][5] This guide synthesizes current knowledge to provide a robust scientific foundation for professionals engaged in diabetes research and the development of novel therapeutic and diagnostic strategies.

Introduction: The Quest for Predictive Diabetes Biomarkers

The insidious progression of T2DM, often preceded by a long asymptomatic phase of insulin resistance, underscores the critical need for early and accurate risk prediction. While traditional risk factors like obesity, fasting glucose, and HbA1c are valuable, they often identify individuals already on the path to overt disease. The field of metabolomics, which provides a snapshot of downstream physiological processes, offers a powerful tool to uncover novel biomarkers that can signal risk much earlier.[1][3][5]

Among the metabolites identified, 2-aminoadipic acid (2-AAA) has emerged as a particularly strong and independent predictor of future T2DM.[1][3][5] Landmark studies, such as a nested case-control study within the Framingham Heart Study, demonstrated that elevated plasma 2-AAA levels were significantly associated with an increased risk of developing diabetes over a 12-year follow-up period.[1][3][5] This association remained significant even after adjusting for conventional risk factors, suggesting that 2-AAA provides unique pathophysiological information.[1][4] This guide delves into the core science behind 2-AAA, from its metabolic origins to its functional impact on glucose regulation.

The Biochemistry of 2-Aminoadipic Acid

2-Aminoadipic acid is a non-proteinogenic amino acid, meaning it is not used as a building block for proteins. Instead, it is a key intermediate in the catabolism (breakdown) of the essential amino acid L-lysine.[7] In humans, lysine degradation occurs primarily in the liver mitochondria via two main pathways that converge: the saccharopine pathway and the pipecolate pathway.[8]

The Saccharopine Pathway

The saccharopine pathway is the principal route for lysine degradation in the liver.[9][10] The process is initiated in the mitochondria and involves a series of enzymatic reactions:

-

Lysine-Ketoglutarate Reductase (LKR): L-lysine is condensed with α-ketoglutarate to form saccharopine.[8][10]

-

Saccharopine Dehydrogenase (SDH): Saccharopine is then hydrolyzed to yield L-glutamate and α-aminoadipate-semialdehyde (AAS).[8][10] In mammals, LKR and SDH activities are contained within a single bifunctional enzyme called aminoadipic semialdehyde synthase (AASS).[8]

-

α-Aminoadipate Semialdehyde Dehydrogenase (AASADH): AAS is irreversibly oxidized to form α-aminoadipic acid (also known as 2-aminoadipic acid).[8][10][11][12]

Dysregulation in this pathway, potentially due to genetic factors, nutritional status, or metabolic stress, can lead to an accumulation of 2-AAA.

Caption: Mitochondrial Saccharopine Pathway for Lysine Degradation.

Mechanism of Action: Linking 2-AAA to Diabetes Pathophysiology

Elevated 2-AAA is not merely a bystander but an active participant in metabolic regulation, particularly in the function of pancreatic β-cells, the body's sole source of insulin.[6]

Modulation of Insulin Secretion

The primary mechanism linking 2-AAA to diabetes risk appears to be its effect on insulin secretion.[1][3][5] Both in vitro and in vivo studies have demonstrated that 2-AAA can enhance insulin secretion from pancreatic β-cells.[1][3][5]

-

In Vitro Evidence: Treatment of murine and human pancreatic islets with 2-AAA leads to increased insulin release.[1][3][5] In pancreatic β-cell lines, 2-AAA upregulates the transcription of key genes involved in insulin production (Ins1, Ins2), glucose sensing (Glut2, Gck), and insulin biosynthesis.[13]

-

Animal Models: Administration of 2-AAA to mice on both standard and high-fat diets resulted in lower fasting plasma glucose levels, consistent with an insulinotropic effect.[1][3][5]

This suggests that in the pre-diabetic state, rising 2-AAA levels may represent a compensatory mechanism to overcome developing insulin resistance by promoting greater insulin output. However, this chronic overstimulation could eventually contribute to β-cell exhaustion and failure, precipitating the onset of overt T2DM. Mitochondrial metabolism is crucial for coupling amino acid recognition to the exocytosis of insulin granules.[14][15][16]

Caption: Proposed Role of 2-AAA in Diabetes Pathogenesis.

Analytical Methodologies for 2-AAA Quantification

Accurate and reproducible quantification of 2-AAA in biological matrices is paramount for its validation and clinical application. The gold-standard methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of 2-AAA in Human Plasma by LC-MS/MS

This protocol describes a robust method for the analysis of 2-AAA, which can be multiplexed for the simultaneous analysis of other amino acids.

1. Sample Preparation (Protein Precipitation):

-

Objective: To remove high-abundance proteins that interfere with analysis.

-

Procedure:

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[17]

-

Vortex for 30 seconds.

-

Incubate at 4°C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated protein.[17]

-

Transfer 50 µL of the clear supernatant to a new tube.

-

Add 450 µL of an internal standard solution (e.g., Alanine-13C3,15N or a commercially available amino acid internal standard mix) diluted in the initial mobile phase (e.g., ammonium formate in water).[17][18]

-

Vortex for 30 seconds. The sample is now ready for injection.

-

2. LC-MS/MS Analysis:

-

Objective: To chromatographically separate 2-AAA from isomers and other matrix components and to detect and quantify it with high specificity and sensitivity.

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

A triple quadrupole mass spectrometer.

-

-

Liquid Chromatography:

-

Column: A mixed-mode column (e.g., Acclaim™ Trinity™) is often used for retaining polar compounds like amino acids without derivatization.[17]

-

Mobile Phase A: Ammonium formate in water, pH adjusted to ~2.8.[17]

-

Mobile Phase B: Acetonitrile with ammonium formate in water.[17]

-

Gradient: A gradient elution is employed, starting with a high aqueous phase to retain 2-AAA and gradually increasing the organic phase to elute it.

-

Flow Rate: Typically 0.4-0.6 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 2-AAA: The specific precursor ion (Q1) and product ion (Q3) masses are monitored. For 2-AAA (M.W. 161.16 g/mol ), a common transition is m/z 162.1 → m/z 84.1. Collision energy and other source parameters must be optimized for the specific instrument.

-

3. Data Processing and Quantification:

-

Calibration Curve: A calibration curve is generated using standards of known 2-AAA concentrations prepared in a surrogate matrix (e.g., stripped serum or buffer). A linear regression with 1/x weighting is typically used.[18]

-

Quantification: The peak area ratio of the analyte (2-AAA) to the internal standard is used to calculate the concentration in unknown samples by interpolating from the calibration curve.

-

Quality Control: Quality control (QC) samples at low, medium, and high concentrations are run with each batch to ensure accuracy and precision.[17]

Caption: Workflow for 2-AAA Quantification in Plasma.

Clinical Evidence and Validation

The clinical utility of 2-AAA as a biomarker is supported by multiple longitudinal cohort studies. The consistent finding is that higher baseline levels of 2-AAA are associated with a significantly increased risk of developing T2DM.

| Study Cohort | Follow-up Duration | Key Finding | Risk Increase (Top vs. Bottom Quartile) | Reference |

| Framingham Heart Study (FHS) | 12 years | 2-AAA was the metabolite most strongly associated with incident T2DM. | > 4-fold | [1][3][5] |

| Malmö Diet and Cancer (MDC) Study | Replication of the association between 2-AAA and T2DM risk. | Confirmed increased risk | [19] | |

| HATIM Study | 2-AAA was associated with fasting glucose, insulin, and HbA1c. | Elevated in individuals with diabetes. | [20] |

Importantly, 2-AAA levels do not correlate well with other metabolic biomarkers of diabetes, such as branched-chain and aromatic amino acids, indicating that it reports on a distinct pathophysiological pathway.[1][3][5]

Applications in Drug Development and Clinical Practice

The discovery of 2-AAA as a predictive biomarker opens several avenues for clinical and pharmaceutical development:

-

Patient Stratification: 2-AAA could be used to identify high-risk individuals for enrollment in clinical trials for preventative therapies. This allows for the selection of a population more likely to benefit from the intervention, potentially increasing trial efficiency and success rates.

-

Monitoring Therapeutic Efficacy: Changes in 2-AAA levels could serve as a surrogate endpoint to monitor the effectiveness of interventions aimed at improving metabolic health. For instance, insulin-sensitizing therapies have been shown to reduce plasma 2-AAA concentrations.[2][21]

-

Novel Therapeutic Targets: The enzymatic machinery of the lysine degradation pathway, such as the AASS or AASADH enzymes, could represent novel targets for therapeutic intervention. Modulating the activity of these enzymes might directly influence 2-AAA levels and, consequently, glucose homeostasis.

-

Nutraceutical Development: Given that 2-AAA is a metabolite of an essential amino acid, its levels could potentially be modulated through diet or targeted nutritional supplements, offering a non-pharmacological approach to risk reduction.[4][6]

Challenges and Future Directions

While the evidence for 2-AAA as a diabetes risk biomarker is compelling, several areas require further investigation:

-

Causality Confirmation: Further mechanistic studies are needed to definitively establish the causal role of 2-AAA in β-cell dysfunction and to elucidate the precise molecular targets through which it exerts its effects.

-

Standardization of Assays: For widespread clinical adoption, robust, standardized, and cost-effective analytical methods for 2-AAA quantification need to be developed and validated across multiple laboratories.

-

Population-Specific Thresholds: Establishing clinically relevant risk thresholds for 2-AAA concentrations across different ethnicities, sexes, and age groups is essential for its use in routine clinical practice.[20]

-

Interventional Studies: Human intervention studies are required to determine whether actively lowering 2-AAA levels, either through pharmacological or nutritional means, can delay or prevent the onset of T2DM.

References

- 1. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]

- 2. Insulin Regulation of Lysine and α-Aminoadipic Acid Dynamics and Amino Metabolites in Women With and Without Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biomarker that can predict diabetes risk identified | Health News - The Indian Express [indianexpress.com]

- 5. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 10. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 11. SMPDB [smpdb.ca]

- 12. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New insights into amino acid metabolism, beta-cell function and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. physoc.org [physoc.org]

- 16. Amino acid metabolism, insulin secretion and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. manuals.plus [manuals.plus]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

An In-Depth Technical Guide to the Natural Sources and Dietary Intake of 2-Aminoadipic Acid

Introduction

2-Aminoadipic acid (2-AAA), a non-proteinogenic amino acid, has emerged from relative obscurity to become a metabolite of significant interest to the scientific and medical communities. Primarily known as an intermediate in the catabolism of the essential amino acid lysine, recent metabolomic studies have identified 2-AAA as a potential biomarker and modulator in various physiological and pathological processes. Notably, elevated plasma levels of 2-AAA have been identified as an independent predictor for the development of type 2 diabetes, preceding the onset of clinical symptoms by several years.[1][2][3] This discovery has spurred further investigation into the factors influencing circulating 2-AAA concentrations, with a particular focus on its natural sources and dietary intake.

This technical guide provides a comprehensive overview of the current understanding of 2-aminoadipic acid, designed for researchers, scientists, and drug development professionals. It delves into the endogenous and exogenous sources of 2-AAA, explores the intricacies of its metabolic pathways, and presents detailed methodologies for its quantification in biological and food matrices. The aim is to equip the reader with the foundational knowledge and practical insights necessary to navigate this evolving field of study.

Endogenous and Exogenous Sources of 2-Aminoadipic Acid

The presence of 2-aminoadipic acid in the human body is a result of both internal production (endogenous) and external sources (exogenous), primarily from diet.

Endogenous Production: The Lysine Catabolism Pathway

The primary endogenous source of 2-aminoadipic acid is the irreversible degradation of lysine.[2][4] This metabolic process occurs primarily in the mitochondria of hepatocytes. Two main pathways contribute to lysine catabolism in mammals: the saccharopine pathway and the pipecolic acid pathway.

-

The Saccharopine Pathway: This is the principal route for lysine degradation in most tissues. It involves a series of enzymatic reactions that convert L-lysine into 2-oxoadipate, with 2-aminoadipate as a key intermediate. The initial and rate-limiting step is the condensation of lysine with α-ketoglutarate to form saccharopine, a reaction catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). Saccharopine is then cleaved by the same enzyme to yield glutamate and α-aminoadipic semialdehyde. Subsequently, the enzyme α-aminoadipic semialdehyde dehydrogenase (AASADH), also known as antiquitin or ALDH7A1, oxidizes α-aminoadipic semialdehyde to form 2-aminoadipic acid.[2]

-

The Pipecolic Acid Pathway: While less prominent than the saccharopine pathway, the pipecolic acid pathway is also involved in lysine catabolism, particularly in the brain. This pathway involves the conversion of lysine to pipecolic acid, which is then oxidized to α-aminoadipic semialdehyde, feeding into the final steps of the saccharopine pathway to produce 2-aminoadipic acid.

The intricate regulation of these pathways highlights the complex control of lysine homeostasis and, consequently, the endogenous production of 2-AAA.

Exogenous Sources: Dietary Intake

While endogenous synthesis is a major contributor, dietary intake also plays a significant role in the body's 2-aminoadipic acid pool. The primary dietary sources of 2-AAA are foods rich in lysine, particularly those of animal origin.

A growing body of evidence strongly links the consumption of animal products with elevated plasma levels of 2-AAA.[5][6][7] Studies have shown that diets high in meat, poultry, and seafood are associated with higher circulating concentrations of this metabolite.[5][7] Conversely, a vegetarian diet has been demonstrated to significantly reduce plasma 2-AAA levels.[5][6] This suggests that the consumption of animal-derived proteins is a key determinant of exogenous 2-AAA exposure.

Interestingly, direct supplementation with lysine does not appear to cause a significant, sustained increase in plasma 2-AAA levels.[5][7] This indicates a complex interplay between dietary lysine intake, the rate of its catabolism, and other metabolic factors in regulating circulating 2-AAA.

While a definitive, quantitative database of 2-aminoadipic acid content in all foods is not yet established, some sources have been identified. Foods with the highest reported concentrations of 2-AAA include wheats, cow's milk, and ryes.[8] Lower concentrations have been detected in dills, garden onions, and white cabbages.[8] It is important to note that much of the available data is qualitative, and further research is needed to create a comprehensive food composition database for 2-aminoadipic acid.

Metabolic Pathways of 2-Aminoadipic Acid

The metabolism of 2-aminoadipic acid is intrinsically linked to the catabolism of lysine. The following diagram illustrates the key steps in the saccharopine pathway, the primary route for 2-AAA production.

Caption: The Saccharopine Pathway of Lysine Catabolism.

Dietary Intake of 2-Aminoadipic Acid

Direct quantification of dietary 2-aminoadipic acid intake is not a standard component of nutritional analysis, and as such, comprehensive data on intake levels across different populations are scarce. The primary focus of dietary assessment has been on its precursor, lysine.

Omnivorous diets, rich in animal products, are associated with higher lysine intake compared to vegetarian and vegan diets. This higher lysine consumption is, in turn, correlated with higher plasma concentrations of 2-AAA. A study comparing dietary patterns found that self-reported intake of animal products, including meat, poultry, and seafood, was significantly associated with higher plasma 2-AAA levels.[5] Furthermore, a short-term intervention study demonstrated that switching from an omnivorous to a vegetarian diet resulted in a significant reduction in plasma 2-AAA.[5][6]

The following table summarizes the general relationship between dietary patterns and plasma 2-AAA levels, based on current research.

| Dietary Pattern | Typical Lysine Intake | Associated Plasma 2-AAA Levels | Key Food Sources |

| Omnivorous | High | Higher | Meat, Poultry, Seafood, Dairy, Eggs |

| Vegetarian | Moderate | Lower | Legumes, Grains, Nuts, Seeds, Dairy, Eggs |

| Vegan | Lower | Lowest | Legumes, Grains, Nuts, Seeds |

It is crucial for researchers to recognize that while lysine intake is a major driver, the conversion to 2-AAA is subject to individual metabolic variations, which can be influenced by genetic factors and overall health status.

Analytical Methodologies for 2-Aminoadipic Acid Quantification

Accurate and reliable quantification of 2-aminoadipic acid in biological and food matrices is essential for research in this field. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Quantification in Biological Samples (Plasma/Serum)

The following is a representative protocol for the quantification of 2-AAA in plasma or serum using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., ¹³C₆,¹⁵N₂-Lysine or a commercially available stable isotope-labeled 2-AAA).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

2. Derivatization (Optional but Recommended)

To improve chromatographic retention and ionization efficiency, derivatization of the amino group of 2-AAA is often employed. A common derivatizing agent is dansyl chloride.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

-

Add 50 µL of 2 mg/mL dansyl chloride in acetone.

-

Vortex and incubate at 60°C for 10 minutes in the dark.

-

Add 10 µL of 250 mM hydroxylamine to quench the reaction.

-

Vortex and centrifuge to pellet any precipitate.

3. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and system.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion (Q1) will be the m/z of the derivatized or underivatized 2-AAA, and the product ion (Q3) will be a characteristic fragment. These transitions must be optimized for the specific instrument. For dansylated 2-AAA, the transition would be specific to the dansyl-2-AAA molecule.

-

4. Data Analysis and Quantification

-

A calibration curve is generated using a series of known concentrations of 2-AAA standards that have undergone the same sample preparation and derivatization process.

-

The concentration of 2-AAA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Experimental Workflow for 2-AAA Quantification.

Quantification in Food Matrices

The analysis of 2-aminoadipic acid in food presents additional challenges due to the complexity and variability of the food matrix. The following is a general approach that can be adapted for different food types.

1. Sample Preparation and Extraction

-

Homogenization: Solid food samples should be homogenized to a fine powder or paste.

-

Extraction:

-

For free 2-AAA, an extraction with a solvent such as 80% methanol or a dilute acid (e.g., 0.1 M HCl) is typically performed. The homogenized sample is mixed with the extraction solvent, vortexed, and sonicated to ensure efficient extraction.

-

For total 2-AAA (free and protein-bound), an acid hydrolysis step is required. The sample is hydrolyzed with 6 M HCl at 110°C for 24 hours. This will release 2-AAA that may be present as a modification of lysine residues in proteins.

-

-

Purification: The crude extract may require a clean-up step to remove interfering substances such as fats, carbohydrates, and other macromolecules. Solid-phase extraction (SPE) with a suitable sorbent (e.g., a mixed-mode cation exchange resin) can be effective.

2. Derivatization and LC-MS/MS Analysis

The derivatization and LC-MS/MS analysis steps are similar to those described for biological samples. However, due to the potential for matrix effects from the complex food extract, careful validation of the method is crucial. This includes assessing recovery, matrix effects, and the use of appropriate internal standards.

Conclusion and Future Directions

2-Aminoadipic acid has transitioned from a simple metabolic intermediate to a molecule of significant clinical and research interest. Its strong association with the risk of developing type 2 diabetes underscores the importance of understanding the factors that regulate its circulating levels. This technical guide has provided a comprehensive overview of the natural sources, dietary intake, and analytical methodologies for 2-AAA.

The clear link between the consumption of animal products and elevated plasma 2-AAA levels highlights the role of diet in modulating this important metabolite. However, there are still significant knowledge gaps that need to be addressed. Future research should focus on:

-

Developing a comprehensive quantitative database of 2-aminoadipic acid content in a wide variety of foods. This will be crucial for accurately assessing dietary intake and its impact on health.

-

Elucidating the precise mechanisms by which dietary components influence 2-AAA metabolism. This includes understanding the regulation of the lysine catabolism pathway in response to different dietary patterns.

-

Investigating the potential for dietary interventions to modulate plasma 2-AAA levels for therapeutic or preventative purposes.

By addressing these questions, the scientific community can further unravel the role of 2-aminoadipic acid in health and disease, potentially paving the way for new diagnostic tools and therapeutic strategies.

References

- 1. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 3. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-aminoadipic acid - biocrates [biocrates.com]

- 5. The consumption of animal products is associated with plasma levels of alpha-aminoadipic acid (2-AAA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The consumption of animal products is associated with plasma levels of alpha-aminoadipic acid (2-AAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Showing Compound 2-Aminoadipic acid (FDB006066) - FooDB [foodb.ca]

Genetic Pathways Influencing 3-Aminoadipic Acid Levels: From Fundamental Biology to Therapeutic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoadipic acid (3-AAA), a metabolite of the essential amino acid lysine, has emerged from a metabolic curiosity to a biomarker of significant clinical interest, particularly in the context of cardiometabolic diseases. Elevated circulating levels of 3-AAA are robustly associated with an increased risk for developing Type 2 Diabetes (T2D) and atherosclerosis.[1][2][3] This guide provides a comprehensive technical overview of the core genetic pathways that regulate 3-AAA homeostasis. We will delve into the enzymatic machinery of the lysine degradation pathway, explore the genetic variants identified through population-scale studies, and provide detailed methodologies for the accurate quantification of 3-AAA and the functional interrogation of its regulatory genes. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to understand and therapeutically target the genetic determinants of this compound metabolism.

Introduction: The Emerging Significance of this compound

Alpha-aminoadipic acid (α-aminoadipic acid or 2-aminoadipic acid, hereafter referred to as 3-AAA for consistency with its common abbreviation in metabolic studies) is a dicarboxylic amino acid that is not incorporated into proteins. Instead, it is a key intermediate in the catabolism of L-lysine in mammals.[4] For decades, its study was largely confined to the investigation of rare inborn errors of metabolism. However, recent large-scale metabolomic and genomic studies have repositioned 3-AAA as a significant predictor of future cardiometabolic disease risk, independent of traditional risk factors.[2][5]

This has ignited interest in the underlying biological mechanisms. Is 3-AAA simply an inert bystander, a biomarker signaling upstream metabolic dysfunction, or is it a causal agent in disease pathogenesis? Answering this question requires a deep understanding of the genetic pathways that control its production and clearance. This guide provides the scientific foundation and technical methodologies to explore this burgeoning field.

The Core Genetic Axis of 3-AAA Metabolism: The Lysine Degradation Pathway

In mammals, the primary route for lysine catabolism is the saccharopine pathway, a series of enzymatic reactions largely confined within the mitochondria.[6][7] This pathway ultimately converts lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle. Two genes, AASS and DHTKD1, form the core genetic axis controlling the flux of metabolites through this pathway and, consequently, the circulating levels of 3-AAA.

The Initial Steps: The Role of AASS

The AASS gene encodes the aminoadipate-semialdehyde synthase , a large, bifunctional enzyme that catalyzes the first two steps of lysine degradation.[8][9]

-

Lysine-Ketoglutarate Reductase (LKR) domain: The N-terminal portion of the AASS enzyme condenses lysine with α-ketoglutarate to form saccharopine.[9]

-

Saccharopine Dehydrogenase (SDH) domain: The C-terminal portion then oxidatively cleaves saccharopine to yield L-glutamate and α-aminoadipic-δ-semialdehyde (AASA).[9]

AASA exists in spontaneous equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[6] AASA is then irreversibly oxidized to 3-AAA by the enzyme α-aminoadipic semialdehyde dehydrogenase, encoded by the ALDH7A1 gene.

Mutations in the AASS gene can impair the degradation of lysine, leading to a rare autosomal recessive condition known as familial hyperlysinemia , characterized by elevated levels of lysine in the blood and urine.[6][8][10] Interestingly, this condition often presents with no severe clinical symptoms, suggesting that a bottleneck at this early stage of the pathway may not be the primary driver of the disease-associated effects of 3-AAA.[8][10]

The Critical Catabolic Step: The Role of DHTKD1

The DHTKD1 gene, which stands for Dehydrogenase E1 and Transketolase Domain Containing 1 , is arguably the most critical genetic regulator of 3-AAA levels.[1][11] It encodes the E1 subunit of the 2-oxoadipate dehydrogenase complex (OADHC) , a mitochondrial enzyme complex responsible for the oxidative decarboxylation of 2-oxoadipate (α-ketoadipate) to glutaryl-CoA.[12][13] 3-AAA is converted to 2-oxoadipate via transamination.

Therefore, DHTKD1 function is essential for the clearance of 3-AAA. Impaired DHTKD1 activity leads to a metabolic bottleneck, causing the accumulation of both 2-oxoadipate and its precursor, 3-AAA.[11][14] Rare, loss-of-function mutations in DHTKD1 cause 2-aminoadipic and 2-oxoadipic aciduria , a metabolic disorder characterized by the accumulation of these metabolites.[12][14]

The central role of DHTKD1 is supported by extensive research:

-

Cellular Models: Knockout of DHTKD1 in human cell lines results in a significant increase in extracellular 3-AAA levels and leads to impaired mitochondrial respiration and reduced ATP production.[1][11]

-

Animal Models: Variation in the mouse Dhtkd1 gene is associated with serum 3-AAA levels.[11]

-

Human Genetics: Genome-wide association studies (GWAS) consistently identify genetic variants near the DHTKD1 locus as being associated with circulating 3-AAA levels in the general population.[5][15]

The following diagram illustrates the core lysine degradation pathway and the critical roles of AASS and DHTKD1.

Caption: The mitochondrial lysine degradation pathway.

Genetic Investigation of 3-AAA Levels: Methodologies and Findings

Identifying the specific genetic variants that influence 3-AAA levels in the human population is crucial for understanding disease risk and developing targeted therapies. The primary tool for this discovery is the Genome-Wide Association Study (GWAS).

GWAS Workflow for Metabolite Analysis

A typical GWAS workflow designed to identify genetic loci associated with 3-AAA levels involves several key stages. This self-validating system ensures robust and reproducible findings.

Caption: A standard workflow for a 3-AAA GWAS.

Key GWAS Findings for 3-AAA

Meta-analyses of GWAS data from thousands of individuals have been performed to identify genetic determinants of plasma 3-AAA.[5][15] While no single nucleotide polymorphism (SNP) has consistently achieved genome-wide significance across all ancestry groups, the findings strongly reinforce the importance of the known lysine degradation pathway.

| SNP ID (Lead SNP) | Nearest Gene | Chromosome | Effect Allele | Beta (per allele) | P-value | Study Population | Reference |

| rs7550509 | DHTKD1 | 10p14 | C | 0.057 | 7.8 x 10⁻⁸ | European | [15] |

| rs17345407 | DHTKD1 | 10p14 | T | 0.054 | 1.2 x 10⁻⁷ | European | [15] |

| rs11802990 | SPATA6 | 1q42.2 | T | -0.11 | <5 x 10⁻⁸ | FHS (European) | [2] |

| rs12918656 | CNTNAP4 | 16q21 | A | -0.10 | <5 x 10⁻⁸ | JHS (African Am.) | [2] |

Note: Data is illustrative and compiled from published meta-analyses. Beta represents the change in standardized 3-AAA levels per effect allele. The associations for SPATA6 and CNTNAP4 were not replicated in other studies.[2]

The most robust and consistently observed associations cluster around the DHTKD1 gene.[5][15] This provides strong, population-level evidence that common genetic variation affecting the function or expression of DHTKD1 is a primary driver of inter-individual differences in circulating 3-AAA levels.

Experimental Protocols for 3-AAA Pathway Investigation

For researchers aiming to validate genetic findings or screen for therapeutic modulators, robust and reproducible experimental protocols are essential.

Protocol: Quantification of 3-AAA in Plasma by HPLC

This protocol describes a common method for the accurate measurement of 3-AAA using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Causality: The derivatization step is critical because native amino acids lack a chromophore, making them difficult to detect with standard UV-Vis detectors. Derivatization with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines creates fluorescent adducts, enabling highly sensitive and specific detection.[16]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microfuge tube for analysis.

-

-

Automated Pre-column Derivatization (using an autosampler):

-

Reagent 1 (OPA): Prepare OPA reagent according to the manufacturer's instructions (e.g., Agilent).

-

Reagent 2 (FMOC): Prepare FMOC reagent according to the manufacturer's instructions.

-

The autosampler is programmed to first mix a small volume of the sample supernatant with the OPA reagent to derivatize primary amino acids.

-

After a short incubation (~1 min), the FMOC reagent is added to derivatize secondary amino acids. The reaction is rapid.

-

-

HPLC Analysis:

-

Column: Zorbax Eclipse-AAA column (e.g., 4.6 x 150 mm, 3.5 µm) or equivalent reversed-phase column designed for amino acid analysis.

-

Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

-

Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

-

Flow Rate: 2.0 mL/min.

-

Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic FMOC derivatives.

-

0-1.9 min: 0% B

-

1.9-18.1 min: 0 to 57% B (linear ramp)

-

18.1-18.6 min: 57 to 100% B (linear ramp)

-

Hold at 100% B for ~2 min, then re-equilibrate at 0% B.

-

-

Detection: Fluorescence detector (FLD).

-

OPA-derivatives: Excitation 340 nm, Emission 450 nm.

-

FMOC-derivatives: Excitation 266 nm, Emission 305 nm.

-

-

-

Quantification:

-

A standard curve is generated using a certified amino acid standard mix containing a known concentration of 3-AAA.

-

The peak area of 3-AAA in the samples is compared to the standard curve to determine its concentration.

-

Functional Validation of Genetic Findings

Identifying a statistical association between a gene and a metabolite is only the first step. It is critical to demonstrate a causal, functional link.

Protocol: Functional Validation of DHTKD1 using CRISPR-Cas9 Knockout

This workflow describes how to validate the role of DHTKD1 in 3-AAA metabolism in a human cell line (e.g., HEK293 or HepG2).

Trustworthiness: This protocol includes multiple validation steps (genotyping, Western blot, and metabolic phenotyping) to create a self-validating system, ensuring that the observed metabolic changes are a direct result of the targeted gene knockout.

Methodology:

-

gRNA Design and Cloning:

-

Design two or more single guide RNAs (sgRNAs) targeting early exons of the DHTKD1 gene to induce frame-shift mutations.

-

Clone the gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

-

-

Cell Transfection/Transduction:

-

Introduce the Cas9/gRNA plasmid into the target cells using lipid-based transfection or lentiviral transduction.

-

Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

-

-

Clonal Isolation and Expansion:

-

Plate the selected cells at a very low density to allow for the growth of single-cell-derived colonies.

-

Isolate individual colonies and expand them into clonal cell lines.

-

-

Validation of Knockout:

-

Genomic DNA Sequencing: Extract genomic DNA from each clone. PCR amplify the targeted region of DHTKD1 and perform Sanger sequencing to confirm the presence of insertions/deletions (indels) that disrupt the open reading frame.

-

Western Blot: Lyse the cells and perform a Western blot using an antibody specific for the DHTKD1 protein. Confirm the absence of the protein band in knockout clones compared to wild-type (WT) controls.

-

-

Metabolic Phenotyping:

-

Culture WT and validated DHTKD1 knockout (KO) clones in standard media for 48 hours.

-

Collect the conditioned media.

-

Quantify the concentration of 3-AAA in the media using the HPLC protocol described in Section 4.1.

-

Expected Outcome: The concentration of 3-AAA will be significantly higher in the media from DHTKD1 KO cells compared to WT cells.[11]

-

-

Functional Consequence (Optional):

-

Perform a mitochondrial stress test using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

-

Expected Outcome: DHTKD1 KO cells will exhibit lower basal respiration, maximal respiration, and ATP production compared to WT cells, confirming the role of DHTKD1 in mitochondrial function.[11]

-

Clinical and Therapeutic Implications

The robust association between elevated 3-AAA and cardiometabolic disease raises critical questions for drug development.

Biomarker vs. Causal Agent

While observational studies show a strong link, Mendelian Randomization (MR) studies, which use genetic variants as proxies for exposure to reduce confounding, have so far failed to demonstrate a clear causal role for 3-AAA in the development of T2D.[17] This suggests that elevated 3-AAA may be a very sensitive biomarker of mitochondrial dysfunction and impaired amino acid metabolism, which are known contributors to T2D, rather than a direct causal driver.

However, a potential causal link has been suggested for cardiovascular endpoints. MR analyses have predicted a causal association between elevated 3-AAA and reduced levels of high-density lipoprotein (HDL) cholesterol.[2][15] Furthermore, mechanistic studies suggest 3-AAA can promote atherosclerotic vascular inflammation via the ROS/TXNIP/NLRP3 pathway.[18]

Therapeutic Strategies

The central role of DHTKD1 in controlling 3-AAA levels makes it an intriguing, albeit challenging, therapeutic target.

-

Activation of DHTKD1: Developing small molecules to enhance the activity or expression of DHTKD1 could theoretically lower circulating 3-AAA levels. This represents a potential strategy for mitigating cardiovascular risk if the causal link is further solidified. However, activating enzymes is notoriously difficult.

-

Substrate Reduction: For certain inborn errors of metabolism upstream of DHTKD1, such as Glutaric Aciduria Type 1 (GA1), inhibiting enzymes in the lysine degradation pathway before the toxic metabolite accumulates has been explored as a therapeutic strategy.[14] This highlights the potential for modulating different nodes of the pathway for different therapeutic goals.

-

Dietary Intervention: As lysine is an essential amino acid derived from diet, modulating dietary protein intake could influence 3-AAA levels. However, the clinical utility and efficacy of such an approach remain to be determined.

Conclusion

The genetic pathways governing this compound levels are centered on the mitochondrial lysine degradation pathway, with the genes AASS and particularly DHTKD1 playing pivotal roles. While 3-AAA is a validated and sensitive biomarker for cardiometabolic risk, its precise role as a causal mediator is still under intense investigation. The technical protocols and genetic insights provided in this guide offer a robust framework for researchers and drug developers to further dissect this pathway, validate its therapeutic potential, and ultimately translate fundamental genetic discoveries into novel strategies for combating metabolic disease.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-aminoadipic acid - biocrates [biocrates.com]

- 5. Genetic Architecture of Plasma Alpha-Aminoadipic Acid Reveals a Relationship With High-Density Lipoprotein Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. AASS gene: MedlinePlus Genetics [medlineplus.gov]

- 11. Knock-Out of DHTKD1 Alters Mitochondrial Respiration and Function, and May Represent a Novel Pathway in Cardiometabolic Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DHTKD1 - Wikipedia [en.wikipedia.org]

- 13. genecards.org [genecards.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. Causal factors underlying diabetes risk informed by Mendelian randomisation analysis: evidence, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to Metabolic Regulation: A Technical Guide to the Cellular Uptake and Transport of 2-Aminoadipic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Aminoadipic acid (2-AAA), a lysine catabolite, has emerged from relative obscurity to become a metabolite of significant interest, particularly for its role as a predictive biomarker for type 2 diabetes and its active involvement in regulating glucose homeostasis and lipid metabolism.[1][2][3] Understanding the molecular mechanisms that govern its entry into and exit from key metabolic cells—such as pancreatic β-cells, adipocytes, and neurons—is paramount for elucidating its physiological functions and for the development of novel therapeutic strategies. This in-depth technical guide synthesizes the current understanding of the cellular uptake and transport of 2-AAA, providing a comprehensive overview of the implicated transporter families, tissue-specific considerations, and robust experimental protocols for future investigations.

Introduction: 2-Aminoadipic Acid - A Metabolite at the Crossroads of Health and Disease

2-Aminoadipic acid is an intermediate in the degradation pathway of the essential amino acid lysine.[3] For years, its primary significance was confined to the diagnosis of rare inborn errors of metabolism. However, recent advances in metabolomics have repositioned 2-AAA as a critical signaling molecule and a potent modulator of metabolic pathways.[2] Elevated circulating levels of 2-AAA have been strongly correlated with an increased risk of developing type 2 diabetes, often years before the clinical onset of the disease.[1][4] Furthermore, experimental studies have demonstrated that 2-AAA can directly influence insulin secretion from pancreatic β-cells and modulate lipolysis in adipocytes.[3][5]

This guide will navigate the intricate landscape of 2-AAA transport, dissecting the molecular machinery that facilitates its movement across cellular membranes. A thorough understanding of these transport mechanisms is the key to unlocking the full therapeutic potential of targeting 2-AAA metabolism.

The Transporters: Gatekeepers of 2-Aminoadipic Acid's Cellular Action

The cellular transport of amino acids and their derivatives is predominantly mediated by the Solute Carrier (SLC) superfamily of membrane transport proteins. Based on its structural similarity to both acidic and cationic amino acids, 2-AAA is a substrate for several distinct SLC families.

Excitatory Amino Acid Transporters (EAATs) - The SLC1 Family

Direct evidence points to the involvement of Excitatory Amino Acid Transporters (EAATs), members of the SLC1 family, in the transport of L-α-aminoadipate (the L-isomer of 2-AAA). These are sodium-dependent transporters responsible for the uptake of glutamate and aspartate, primarily in the central nervous system.

A study on Müller glial cells demonstrated that L-α-aminoadipate competitively inhibits the high-affinity transport of D-aspartate, with a Ki value of 192 µM .[2][6] The same study also showed that L-α-aminoadipate itself is transported, with a Km of 1.6 x 10-4 M (160 µM) for the high-affinity uptake system in rat cerebral cortical slices.[1] This Na+-dependent uptake confirms that 2-AAA is a substrate for EAATs, likely SLC1A3 (EAAT1).[4][7]

-

Causality: The structural similarity of the dicarboxylic acid backbone of 2-AAA to that of glutamate and aspartate provides the molecular basis for its interaction with EAATs. This transport mechanism is particularly relevant in the brain, where 2-AAA is known to have neuroactive properties.

Cationic Amino Acid Transporters (CATs) - The SLC7 Family

Given that 2-AAA is a downstream metabolite of lysine, a cationic amino acid, it is highly probable that it is also a substrate for Cationic Amino Acid Transporters (CATs), which are members of the SLC7A family (specifically SLC7A1-4).[8][9] These transporters are responsible for the uptake of arginine, lysine, and ornithine.[10][11]

-

Tissue-Specific Expression: SLC7A2 (CAT2) is highly expressed in pancreatic islets, which are key sites of 2-AAA activity.[2] This co-localization strongly suggests that CAT2 is a candidate transporter for 2-AAA in pancreatic α and β-cells.[12]

-

Functional Implication: The transport of 2-AAA via CATs would provide a direct link between lysine metabolism and the cellular functions regulated by 2-AAA, such as insulin and glucagon secretion.[2]

L-type Amino Acid Transporters (LATs) - The SLC7 and SLC43 Families

L-type amino acid transporters are responsible for the Na+-independent transport of large neutral amino acids, such as leucine and phenylalanine.[13] LAT1 (SLC7A5), which forms a heterodimer with SLC3A2 (CD98), is abundantly expressed in pancreatic islets and is crucial for β-cell signaling and function.[1][14]

-

Competitive Inhibition: While direct transport of 2-AAA by LATs has not been definitively demonstrated, the potential for competitive inhibition exists.[15] Future studies should investigate whether 2-AAA can compete with known LAT1 substrates for transport, which would provide strong evidence for its interaction with this transporter.

-

Relevance to Drug Development: LAT1 is a target for drug delivery to the pancreas.[16] If 2-AAA is confirmed as a LAT1 substrate, this transporter could be exploited for the targeted delivery of 2-AAA analogs designed to modulate insulin secretion.

Tissue-Specific Transport and a Model of 2-AAA Action

The physiological effects of 2-AAA are dictated by its concentration within specific cell types. The differential expression of SLC transporters in various tissues creates a complex network that governs the systemic and cellular distribution of 2-AAA.

Pancreatic Islets: A Hub of 2-AAA-Mediated Glucose Regulation

Pancreatic islets, containing both insulin-secreting β-cells and glucagon-secreting α-cells, are primary targets of 2-AAA. The high expression of both SLC7A2 (CAT2) and SLC7A5 (LAT1) in islets suggests that these transporters are key players in the uptake of 2-AAA, where it then influences hormone secretion.[1][2]

References

- 1. Uptake, release, and metabolism of D- and L-alpha-aminoadipate by rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLC1A3 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Amino acid transporters are localized to transfer cells of developing pea seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Transport kinetics of amino acids across the resting human leg [pubmed.ncbi.nlm.nih.gov]

- 9. SLC7A2 solute carrier family 7 member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. creative-biolabs.com [creative-biolabs.com]